3-Bromo-4-hydroxy-N-phenylbenzamide
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Overview
Description
3-Bromo-4-hydroxy-N-phenylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the third position, a hydroxyl group at the fourth position, and a phenyl group attached to the nitrogen atom of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-hydroxy-N-phenylbenzamide can be achieved through several methods. One common approach involves the bromination of 4-hydroxy-N-phenylbenzamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-hydroxy-N-phenylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane or chloroform.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of substituted benzamides with different functional groups replacing the bromine atom.
Oxidation: Formation of 3-bromo-4-oxo-N-phenylbenzamide.
Reduction: Formation of 3-bromo-4-hydroxy-N-phenylbenzylamine.
Scientific Research Applications
3-Bromo-4-hydroxy-N-phenylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme kinetics.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-hydroxy-N-phenylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the bromine and hydroxyl groups can influence the compound’s binding affinity and specificity. The molecular targets and pathways involved can vary, but they often include key enzymes or signaling proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-phenylbenzamide: Similar structure with a chlorine atom instead of bromine.
3-Bromo-4-methoxy-N-phenylbenzamide: Similar structure with a methoxy group instead of a hydroxyl group.
N-Phenylbenzamide: Lacks the bromine and hydroxyl substituents.
Uniqueness
3-Bromo-4-hydroxy-N-phenylbenzamide is unique due to the specific combination of bromine and hydroxyl groups, which can impart distinct chemical reactivity and biological activity. The presence of these functional groups can enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62639-26-3 |
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Molecular Formula |
C13H10BrNO2 |
Molecular Weight |
292.13 g/mol |
IUPAC Name |
3-bromo-4-hydroxy-N-phenylbenzamide |
InChI |
InChI=1S/C13H10BrNO2/c14-11-8-9(6-7-12(11)16)13(17)15-10-4-2-1-3-5-10/h1-8,16H,(H,15,17) |
InChI Key |
YTVJRJJEBVTYLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)O)Br |
Origin of Product |
United States |
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